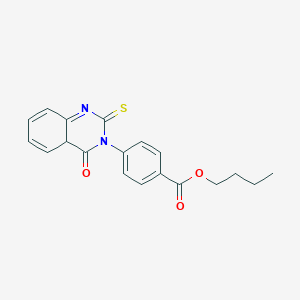![molecular formula C15H19N7O2S B2867305 1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide CAS No. 2034549-40-9](/img/structure/B2867305.png)
1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrazine, pyrazole, and imidazole rings, which contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the pyrazine and pyrazole intermediates, followed by their coupling with an imidazole derivativeCommon reagents used in these reactions include pyrazine-2-carboxylic acid, 1H-pyrazole, and imidazole-4-sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-isopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-carboxamide
- 1-isopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-thiol
Uniqueness
1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and reactivity compared to its carboxamide and thiol analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
1-propan-2-yl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2S/c1-12(2)21-10-15(18-11-21)25(23,24)19-6-8-22-7-3-13(20-22)14-9-16-4-5-17-14/h3-5,7,9-12,19H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKGQCKYZRUARJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2867223.png)

![N-(4-{[(1E)-2-[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]-2-CYANOETH-1-EN-1-YL]AMINO}PHENYL)ACETAMIDE](/img/structure/B2867225.png)
![methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate](/img/structure/B2867227.png)


![7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2867233.png)

![2-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2867235.png)
![Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate](/img/structure/B2867237.png)

![2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2867240.png)

